Stereochemical Purity vs. Racemate
The (3S,4S)-stereoisomer of 4-methylpyrrolidine-3-carboxamide hydrochloride (CAS 1842349-29-4/2108925-75-1) provides two defined stereocenters, whereas the closest achiral analog, pyrrolidine-3-carboxamide hydrochloride (CAS 644972-57-6), possesses no stereocenters. Even within the same molecular formula class, the racemic trans‑mixture (CAS 2108925-75-1) delivers a 1:1 ratio of enantiomers, meaning a 50% “inactive” or unwanted isomer burden that must be separated or tolerated. In HBV capsid assembly modulator patents, the (3S,4S) configuration is explicitly exemplified as the active stereoisomer, with activity dropping substantially when the stereochemistry is altered [1]. Procurement of the single enantiomer therefore eliminates the need for chiral resolution and guarantees that the stereochemical vector of the methyl and carboxamide groups matches the design hypothesis.
| Evidence Dimension | Number of defined stereocenters |
|---|---|
| Target Compound Data | Two defined stereocenters (3S,4S) – single enantiomer |
| Comparator Or Baseline | Pyrrolidine-3-carboxamide HCl: zero stereocenters; rac‑(3R,4R)-4-methylpyrrolidine-3-carboxamide HCl: two stereocenters but racemic mixture |
| Quantified Difference | Single enantiomer avoids ~50% unwanted isomer present in racemate |
| Conditions | Stereochemical comparison based on CAS registry and patent examples (US 2023/0391752 A1) |
Why This Matters
Single‑enantiomer sourcing eliminates a purification step and guarantees the stereochemistry required for patent‑exemplified antiviral activity.
- [1] Enanta Pharmaceuticals, Inc. Pyrrolidine-3-carboxamide derivatives and related uses. U.S. Patent Application Publication US 2023/0391752 A1, December 7, 2023. View Source
